An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine
An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. As a member of the 2-aminothiazole class, this molecule is situated at the intersection of synthetic chemistry and medicinal research, offering a scaffold for the development of novel therapeutic agents. The thiazole ring is a prominent feature in numerous biologically active compounds, and understanding the nuances of its derivatives is paramount for innovation in drug discovery.[1][2][3]
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any compound for research and development is a thorough understanding of its structure and inherent physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Structural Features
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine possesses a core 2-aminothiazole ring substituted at the C4 and C5 positions. The key structural components are:
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2-Aminothiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen, which is known to be an aromatic system.[1] This core is a critical pharmacophore in many approved drugs.
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4-(4-Methoxyphenyl) Group: An electron-donating methoxy-substituted phenyl ring at the C4 position, which can influence the electron density of the thiazole ring and participate in π-stacking interactions.
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5-Methyl Group: A small alkyl substituent at the C5 position.
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2-Amino Group: An exocyclic amino group that is a key site for chemical reactions and hydrogen bonding.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";
} caption: "Key Structural Features of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine"
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₁₂N₂OS | Based on the chemical structure. |
| Molecular Weight | ~220.29 g/mol | Calculated from the molecular formula. The related compound 2-Amino-4-(4-methoxyphenyl)thiazole has a molecular weight of 206.27 g/mol .[4] |
| Melting Point | 150-170 °C | Estimated based on similar structures. 2-Amino-4-phenyl-5-methylthiazole has a reported melting point of 168 °C, and 2-Amino-4-methylthiazole has a melting point of 44-47 °C.[5][6] The presence of the methoxyphenyl group is expected to increase the melting point. |
| Boiling Point | >300 °C (decomposes) | High boiling points are characteristic of aromatic heterocyclic compounds with hydrogen bonding capabilities. |
| Solubility | Soluble in DMSO, DMF, and alcohols. Sparingly soluble in water. | The aromatic nature suggests solubility in organic solvents, while the amino group may provide limited aqueous solubility. 2-amino-4-methylthiazole has a measured aqueous solubility of 10.8 µg/mL.[7] |
| pKa | 4.5 - 5.5 (for the protonated amino group) | The basicity of the 2-amino group is influenced by the electron-withdrawing nature of the thiazole ring. |
| LogP | 2.5 - 3.5 | The methoxyphenyl and methyl groups increase lipophilicity compared to unsubstituted 2-aminothiazole. 2-Amino-4-(4-methoxyphenyl)thiazole has a calculated XLogP3 of 2.6.[4] |
Synthesis of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine
The construction of the 2-aminothiazole ring is most commonly achieved through the Hantzsch thiazole synthesis .[8][9] This versatile method involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired 2-aminothiazole.
Detailed Experimental Protocol
Materials:
-
1-(4-methoxyphenyl)propan-1-one
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N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Thiourea
-
Ethanol
-
Sodium bicarbonate
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Ethyl acetate
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Brine
Procedure:
-
α-Bromination of the Ketone:
-
Dissolve 1-(4-methoxyphenyl)propan-1-one (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
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Slowly add N-Bromosuccinimide (1.1 equivalents) or a solution of bromine (1 equivalent) in the same solvent at 0-5 °C.
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Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(4-methoxyphenyl)propan-1-one. This intermediate can be used in the next step without further purification.
-
-
Cyclocondensation with Thiourea:
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Dissolve the crude 2-bromo-1-(4-methoxyphenyl)propan-1-one (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution and reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If not, concentrate the mixture under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
-
Purification:
-
Purify the crude 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Spectroscopic Analysis
The structural elucidation of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine relies on a combination of spectroscopic techniques. The following tables outline the predicted spectral data based on known values for analogous compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.50 | d | 2H | Ar-H (ortho to OCH₃) |
| 6.85 - 6.95 | d | 2H | Ar-H (meta to OCH₃) |
| 4.90 - 5.10 | br s | 2H | -NH₂ |
| 3.82 | s | 3H | -OCH₃ |
| 2.35 | s | 3H | -CH₃ |
Note: The chemical shifts are estimates. The broad singlet for the amino protons is characteristic and its position can vary with concentration and solvent.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 168.0 | C2 (C-NH₂) |
| 159.5 | C4' (C-OCH₃) |
| 148.0 | C4 |
| 128.0 | C2', C6' |
| 127.5 | C1' |
| 114.0 | C3', C5' |
| 115.0 | C5 |
| 55.3 | -OCH₃ |
| 12.0 | -CH₃ |
Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Predicted Data |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching of amine), 3100-3000 (aromatic C-H stretching), 2950-2850 (aliphatic C-H stretching), 1620 (C=N stretching), 1580 (C=C stretching), 1250 (C-O stretching of ether). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 220. Key fragmentation patterns would likely involve the loss of CH₃, OCH₃, and cleavage of the thiazole ring. |
Chemical Reactivity
The chemical reactivity of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine is primarily dictated by the nucleophilic character of the exocyclic amino group and the aromatic thiazole ring.
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Reactions of the 2-Amino Group: The exocyclic amino group is a primary site for electrophilic attack. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide variety of functional groups.[10] This is a common strategy for creating libraries of derivatives for biological screening.
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Reactions of the Thiazole Ring: The thiazole ring can undergo electrophilic aromatic substitution. However, the reactivity of the ring is influenced by the substituents present. The electron-donating amino group at C2 and the methoxyphenyl group at C4 would activate the ring towards substitution.
Potential Applications in Drug Discovery
Thiazole derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of reported biological activities.[11] While the specific biological profile of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine is not yet extensively documented, its structural motifs suggest potential for therapeutic applications.
-
Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer properties.[12] The methoxyphenyl group is a common feature in many kinase inhibitors.
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Antimicrobial and Antifungal Activity: The thiazole scaffold is present in several antimicrobial and antifungal agents.[11]
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Anti-inflammatory and Analgesic Effects: Thiazole-containing compounds have been investigated for their anti-inflammatory and analgesic properties.[13]
The diverse biological activities of related compounds suggest that 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a promising lead compound for further derivatization and biological evaluation.
Conclusion
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a synthetically accessible heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its chemical properties, characterized by a reactive amino group and a modifiable aromatic core, make it an ideal candidate for the generation of compound libraries. The predictive data and synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising molecule.
References
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